molecular formula C14H21NO B14834967 2-(Aminomethyl)-3-(cyclohexylmethyl)phenol

2-(Aminomethyl)-3-(cyclohexylmethyl)phenol

Cat. No.: B14834967
M. Wt: 219.32 g/mol
InChI Key: IMFSHSMWEXCTMR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-(cyclohexylmethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a cyclohexylmethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-(cyclohexylmethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(cyclohexylmethyl)phenol and formaldehyde.

    Mannich Reaction: The key step in the synthesis is the Mannich reaction, where 3-(cyclohexylmethyl)phenol reacts with formaldehyde and ammonia or an amine to form the aminomethyl derivative.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-100°C. Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, halogenated, or sulfonated phenolic compounds.

Scientific Research Applications

2-(Aminomethyl)-3-(cyclohexylmethyl)phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.

    3-(Cyclohexylmethyl)phenol: Lacks the aminomethyl group, reducing its potential for hydrogen bonding.

    2-(Aminomethyl)-4-(cyclohexylmethyl)phenol: Similar structure but with different substitution pattern on the phenol ring.

Uniqueness

2-(Aminomethyl)-3-(cyclohexylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(aminomethyl)-3-(cyclohexylmethyl)phenol

InChI

InChI=1S/C14H21NO/c15-10-13-12(7-4-8-14(13)16)9-11-5-2-1-3-6-11/h4,7-8,11,16H,1-3,5-6,9-10,15H2

InChI Key

IMFSHSMWEXCTMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C(=CC=C2)O)CN

Origin of Product

United States

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